4-Fluoro-6-(trifluoromethyl)pyridin-3-ol 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16545126
InChI: InChI=1S/C6H3F4NO/c7-3-1-5(6(8,9)10)11-2-4(3)12/h1-2,12H
SMILES:
Molecular Formula: C6H3F4NO
Molecular Weight: 181.09 g/mol

4-Fluoro-6-(trifluoromethyl)pyridin-3-ol

CAS No.:

Cat. No.: VC16545126

Molecular Formula: C6H3F4NO

Molecular Weight: 181.09 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-6-(trifluoromethyl)pyridin-3-ol -

Specification

Molecular Formula C6H3F4NO
Molecular Weight 181.09 g/mol
IUPAC Name 4-fluoro-6-(trifluoromethyl)pyridin-3-ol
Standard InChI InChI=1S/C6H3F4NO/c7-3-1-5(6(8,9)10)11-2-4(3)12/h1-2,12H
Standard InChI Key DEFWWNWNFKZBKT-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CN=C1C(F)(F)F)O)F

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the pyridine family, a six-membered aromatic ring with one nitrogen atom. Substituents at the 3-, 4-, and 6-positions confer distinct electronic and steric properties:

  • Hydroxyl group (3-position): Enhances hydrogen-bonding capacity and polarity, potentially influencing solubility and target binding .

  • Fluorine (4-position): Introduces electron-withdrawing effects, increasing metabolic stability and modulating pKa .

  • Trifluoromethyl group (6-position): A lipophilic moiety that improves membrane permeability and resistance to oxidative metabolism .

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis of Prediction
Molecular FormulaC₆H₃F₄NOElemental analysis of substituents
Molecular Weight199.09 g/molCalculated from formula
LogP (Lipophilicity)~2.1 (moderately lipophilic)Analog data from
pKa (Hydroxyl group)~8.5–9.0Comparison to phenol derivatives
Aqueous SolubilityLow (μg/mL range)Trifluoromethyl group contribution

Synthetic Routes and Characterization

While no explicit synthesis of 4-fluoro-6-(trifluoromethyl)pyridin-3-ol is documented in the provided sources, methodologies for analogous pyridine derivatives suggest viable pathways:

Key Synthetic Strategies

  • Nucleophilic Aromatic Substitution: Fluorination at the 4-position could occur via displacement of a leaving group (e.g., chloride) using a fluorine source like KF or CsF under catalytic conditions .

  • Trifluoromethylation: Introduction of the CF₃ group at the 6-position might employ Umemoto’s reagent or CF₃Cu complexes .

  • Hydroxyl Group Installation: Direct oxidation of a methyl group or hydrolysis of a protected intermediate (e.g., methoxy to hydroxyl via BBr₃) .

Example Pathway (Hypothetical)

  • Starting Material: 3-Hydroxy-4-chloro-6-(trifluoromethyl)pyridine.

  • Fluorination: React with KF/18-crown-6 in DMF at 120°C to replace chloride with fluorine.

  • Purification: Chromatography or recrystallization to isolate the product.

Characterization Data (Inferred from Analog ):

  • ¹H NMR: Expected singlet for hydroxyl proton (δ ~10 ppm), aromatic protons (δ 7.0–8.5 ppm), and coupling patterns reflecting fluorine’s deshielding effects .

  • ¹³C NMR: Peaks for CF₃ (δ ~120 ppm, q, J = 270 Hz) and fluorinated carbons (δ ~150 ppm) .

  • HRMS: Molecular ion peak at m/z 199.09 (M+H)+.

Biological Activity and Mechanism

Although direct studies on this compound are absent, structurally related thiourea-containing pyridines (e.g., ML267) exhibit potent inhibition of bacterial phosphopantetheinyl transferases (PPTases), enzymes critical for secondary metabolism and virulence . Key inferences:

  • Target Selectivity: Fluorine and CF₃ groups may enhance selectivity for bacterial over human PPTases, as seen in ML267 (>500-fold selectivity) .

  • Antibacterial Potential: Analogous compounds show activity against Staphylococcus aureus and Bacillus subtilis, suggesting possible utility against Gram-positive pathogens .

Applications in Drug Discovery

Medicinal Chemistry

  • PPTase Inhibition: As a potential allosteric inhibitor, this compound could disrupt bacterial acyl carrier protein (ACP) modification, attenuating lipid biosynthesis and virulence .

  • Prodrug Development: The hydroxyl group offers a site for prodrug derivatization (e.g., phosphate esters) to improve bioavailability .

Agricultural Chemistry

  • Herbicide Intermediate: Fluoropyridines are precursors to herbicides like fluroxypyr; similar applications are plausible .

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